
1-(difluoromethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(difluoromethyl)-1H-pyrazole-3-carboxamide” likely belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms . The difluoromethyl group (CF2H) is a common functional group in medicinal chemistry due to its ability to form hydrogen bonds and its lipophilic nature .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, difluoromethylation processes have been developed based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S . These methods have streamlined access to molecules of pharmaceutical relevance .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyrazole ring with a difluoromethyl group attached. The ability of the difluoromethyl group to form hydrogen bonds has been quantified .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Generally, the introduction of a difluoromethyl group can impact the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity .Wissenschaftliche Forschungsanwendungen
Agrochemicals and Fungicides
Pyrazole carboxamide derivatives, such as 1-(difluoromethyl)-1H-pyrazole-3-carboxamide, have shown potential in the field of agrochemicals. For instance, Zhao et al. (2017) explored the synthesis and nematocidal evaluation of similar pyrazole carboxamide compounds, revealing their significant utility in agricultural settings. These compounds, particularly the fluorine-containing pyrazole carboxamides, demonstrated weak fungicidal but notable nematocidal activities against Meloidogyne incognita, a common plant parasitic nematode (Zhao et al., 2017).
Antifungal Properties
In a study by Du et al. (2015), a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, closely related to this compound, were synthesized and tested against several phytopathogenic fungi. The results highlighted the potential of these compounds in displaying moderate to excellent antifungal activities, with certain derivatives showing higher efficacy than existing fungicides like boscalid (Du et al., 2015).
Molecular Docking and Structural Studies
Qiao et al. (2019) conducted crystal structure and molecular docking studies on pyrazole-4-carboxamides, including variants of this compound. This research provided insights into the molecular structure and potential interaction mechanisms of these compounds with biological targets, emphasizing their inhibitory activity against Botrytis cinerea, a significant fungal pathogen (Qiao et al., 2019).
Synthesis and Reaction Mechanisms
The synthesis and reaction mechanisms of compounds related to this compound have been a subject of extensive research. Yıldırım et al. (2005) and (2006) explored the functionalization reactions of similar pyrazole compounds, providing valuable insights into the synthetic pathways and potential applications of these derivatives in various fields, including pharmaceuticals and agrochemicals (Yıldırım et al., 2005), (Yıldırım et al., 2006).
Antimicrobial and Nematicidal Activities
Further expanding on its antimicrobial potential, pyrazole carboxamide derivatives have been tested for their efficacy against various microbes. Wen-ming (2011) synthesized 1-methyl-3-difluoromethyl-4-pyrazole-carboxamide derivatives, demonstrating inhibitory activities against a range of fungi, including Botrytis cinerea (Wen-ming, 2011). Additionally, Cheng et al. (2018) designed and synthesized novel pyrazole-4-carboxamide derivatives, showing moderate control efficacy against the tomato root-knot nematode disease caused by Meloidogyne incognita (Cheng et al., 2018).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with “1-(difluoromethyl)-1H-pyrazole-3-carboxamide” would depend on its specific properties. General safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Zukünftige Richtungen
The field of difluoromethylation has seen significant advances in recent years, particularly in the context of medicinal chemistry . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving our understanding of the properties and behavior of difluoromethylated compounds .
Eigenschaften
IUPAC Name |
1-(difluoromethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O/c6-5(7)10-2-1-3(9-10)4(8)11/h1-2,5H,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKABLDESYLYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

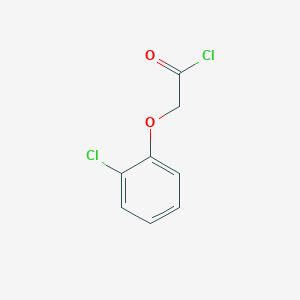
![2-Chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2956711.png)
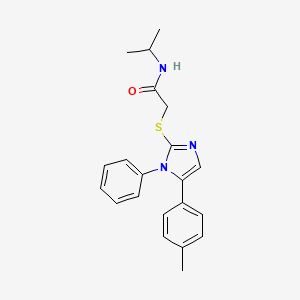
![N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide](/img/structure/B2956714.png)
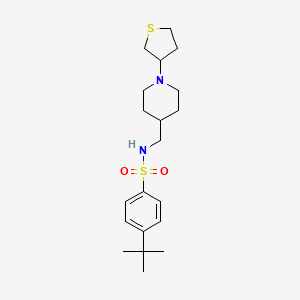
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2956716.png)
![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzamide](/img/structure/B2956717.png)
![(2-Fluorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2956718.png)

![3-Benzoyl-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2956720.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2956721.png)
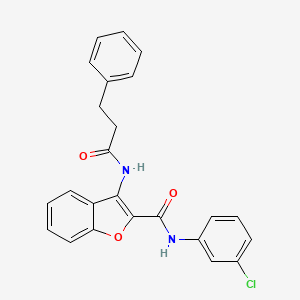
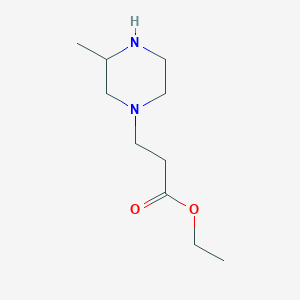
![2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2956730.png)